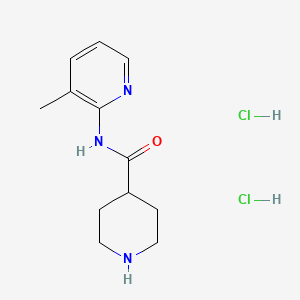
N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride is a chemical compound with the molecular formula C12H17N3O. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a piperidine ring and a pyridine ring, making it a valuable tool for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride typically involves the reaction of 3-methylpyridine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid, while reduction may produce N-(3-methylpyridin-2-yl)piperidine-4-carboxamide.
Scientific Research Applications
N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-(3-methylpyridin-2-yl)piperidine-4-carboxamidedihydrochloride can be compared with other similar compounds, such as:
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide: This compound lacks the dihydrochloride component but shares a similar core structure.
N-(3-methylpyridin-2-yl)piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and makes it a valuable tool in various research applications.
Properties
Molecular Formula |
C12H19Cl2N3O |
|---|---|
Molecular Weight |
292.20 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-9-3-2-6-14-11(9)15-12(16)10-4-7-13-8-5-10;;/h2-3,6,10,13H,4-5,7-8H2,1H3,(H,14,15,16);2*1H |
InChI Key |
AYIIHDFMTZDIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















